Lipophilicity and Hydrogen-Bonding Capacity: Target Compound vs N-Butyl-4-methylcyclohexan-1-amine (De-Methoxy Analog)
The target compound incorporates a terminal methoxy group at the 4-position of the N-butyl chain, which is absent in the direct N-butyl analog (N-butyl-4-methylcyclohexan-1-amine, CAS 84452-93-7). This structural difference results in a computed logP of 2.42 for the target compound versus approximately 3.1 for the de-methoxy analog , representing a ΔlogP of –0.68 log units (approximately 4.8-fold lower octanol-water partition coefficient). The target compound also provides two hydrogen-bond acceptor sites (amine N and methoxy O) versus one for the N-butyl analog, while both maintain one hydrogen-bond donor [1]. The molecular weight increases from 169.31 to 199.33 g/mol upon methoxy introduction.
| Evidence Dimension | Computed logP (XLogP3-AA / ClogP) and hydrogen-bond acceptor count |
|---|---|
| Target Compound Data | logP = 2.42; HBA = 2; HBD = 1; MW = 199.33 g/mol |
| Comparator Or Baseline | N-butyl-4-methylcyclohexan-1-amine: logP ≈ 3.1; HBA = 1; HBD = 1; MW = 169.31 g/mol |
| Quantified Difference | ΔlogP = –0.68 (4.8-fold reduction in lipophilicity); +1 HBA; +30.02 g/mol MW |
| Conditions | In silico computed properties (XLogP3-AA / ClogP algorithm); vendor-reported purity ≥ 95% for both compounds |
Why This Matters
The lower logP of the target compound predicts improved aqueous solubility and reduced non-specific tissue binding compared to the N-butyl analog, while the additional methoxy HBA provides an extra anchoring point for polar receptor interactions, making the target compound a more versatile scaffold for CNS-targeted lead optimization where balanced solubility-permeability is critical.
- [1] MolAid. N-butyl-4-methylcyclohexan-1-amine, CAS 84452-93-7. Molecular Formula: C11H23N. https://www.molaid.com/ View Source
